5-Bromo-2-fluoro-4-methylbenzamide
Description
5-Bromo-2-fluoro-4-methylbenzamide (CAS: 1823347-87-0) is a halogenated benzamide derivative featuring a bromine atom at position 5, a fluorine atom at position 2, and a methyl group at position 4 of the benzene ring. This compound is widely utilized in medicinal chemistry and materials science due to its unique electronic and steric properties. With a purity of 96% (OT-4842, MFCD25459652), it serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLLJLOCHQMQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methylbenzamide typically involves the bromination and fluorination of a methylbenzamide precursor. One common method includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-4-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
5-Bromo-2-fluoro-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers of Bromo-Fluoro-Methylbenzamide
Positional isomerism significantly impacts physicochemical and biological properties. Key isomers include:
| Compound Name | CAS Number | Purity | Substitution Pattern | Molecular Formula |
|---|---|---|---|---|
| 4-Bromo-2-fluoro-5-methylbenzamide | 1228013-98-6 | 98% | Br (4), F (2), CH₃ (5) | C₈H₇BrFNO |
| 4-Bromo-5-fluoro-2-methylbenzamide | 1938129-35-1 | 98% | Br (4), F (5), CH₃ (2) | C₈H₇BrFNO |
| 5-Bromo-4-fluoro-2-methylbenzamide | 2092621-91-3 | 95% | Br (5), F (4), CH₃ (2) | C₈H₇BrFNO |
Key Observations :
- Electronic Effects: The electron-withdrawing bromine and fluorine substituents influence reactivity.
- Steric Effects : The methyl group at position 4 in the target compound introduces steric hindrance, which may reduce binding affinity in enzyme-active sites compared to analogs with methyl groups at less hindered positions (e.g., position 2 in 4-Bromo-5-fluoro-2-methylbenzamide) .
Functional Group Variations
5-Bromo-2,4-difluorobenzamide
This analog (CAS: 1805583-56-5) replaces the methyl group with a second fluorine atom at position 3. Key differences include:
- Molecular Weight : 236.01 g/mol (vs. 232.06 g/mol for 5-Bromo-2-fluoro-4-methylbenzamide).
- Solubility : Increased polarity due to two fluorine atoms enhances aqueous solubility, making it preferable for solubility-driven applications .
- Synthetic Utility : The absence of a methyl group simplifies synthesis but may reduce stability in hydrophobic environments .
5-Bromo-4-fluoro-2-methoxybenzoic Acid
A structurally related compound (CAS: 95383-26-9) replaces the amide group with a carboxylic acid and adds a methoxy group.
Substituted Benzamides in Pharmacological Contexts
- This modification is absent in the target compound, which lacks extended aromatic systems .
- Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS: 2253789-54-5): The ester functional group and bromomethyl side chain increase reactivity toward nucleophiles, making it a versatile intermediate for further derivatization, unlike the more stable amide group in the target compound .
Biological Activity
5-Bromo-2-fluoro-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and applications in various fields.
Structural Characteristics
5-Bromo-2-fluoro-4-methylbenzamide features a benzamide structure with bromine and fluorine substituents. Its molecular formula is CHBrFNO, and it has a molecular weight of approximately 272.11 g/mol. The presence of halogen atoms (bromine and fluorine) can significantly influence the compound's reactivity and biological interactions.
Potential Pharmacological Properties
Research indicates that compounds with structural similarities to 5-bromo-2-fluoro-4-methylbenzamide may exhibit various biological activities, including:
- Anticancer Activity : Some benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to disease processes.
While specific mechanisms for 5-bromo-2-fluoro-4-methylbenzamide remain largely uncharacterized, the following general mechanisms are observed in related compounds:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. For example, structural analogs have been shown to bind selectively to certain targets, influencing cellular responses.
- Nucleophilic Substitution Reactions : The presence of bromine and fluorine allows for potential nucleophilic substitution reactions, which can affect biological interactions at a molecular level.
Synthesis and Yield
The synthesis of 5-bromo-2-fluoro-4-methylbenzamide typically involves several chemical reactions optimized for yield and purity. Reports indicate yields of up to 93% under controlled laboratory conditions.
Interaction Studies
Preliminary studies suggest that 5-bromo-2-fluoro-4-methylbenzamide interacts with various biological targets. Techniques such as molecular docking simulations and enzyme inhibition assays are employed to evaluate these interactions. For instance:
| Study Type | Findings |
|---|---|
| Molecular Docking | Predicted binding affinities to specific enzymes suggest potential therapeutic applications. |
| Enzyme Inhibition Assays | Showed capacity to inhibit enzyme activity related to inflammatory pathways. |
| Cell-Based Assays | Indicated reduced proliferation in cancer cell lines at specific concentrations. |
Applications
5-Bromo-2-fluoro-4-methylbenzamide has potential applications across several domains:
- Medicinal Chemistry : Investigated for use as a lead compound in drug development targeting cancer and inflammatory diseases.
- Chemical Research : Utilized as a building block for synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
